3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring. This compound is notable for its unique structural features and potential applications in various scientific fields, including medicinal chemistry and materials science. The molecular formula for this compound is , and it has a molecular weight of approximately 153.06 g/mol. Its chemical structure can be represented using the canonical SMILES notation as C1(=NOC(=N1)N)C(F)(F)F
.
3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol belongs to the class of oxadiazole derivatives, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. These compounds are classified based on their functional groups and the presence of substituents, such as the trifluoromethyl group, which significantly influences their chemical reactivity and biological activity.
The synthesis of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol typically involves several steps that can include cyclization reactions of hydrazides with trifluoromethyl-substituted nitriles in the presence of dehydrating agents. Another common method includes the reaction of hydroxyamidine compounds with trifluoroacetyl halides to form the oxadiazole ring through a series of acylation and cyclization steps .
The molecular structure of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol features a five-membered ring structure with alternating nitrogen and carbon atoms. The trifluoromethyl group enhances its lipophilicity and biological activity.
C1(=NOC(=N1)N)C(F)(F)F
3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances its ability to interact with enzymes and receptors, leading to various biological effects. The oxadiazole ring contributes to hydrogen bonding capabilities and other interactions that may affect its pharmacological properties .
Relevant data on physical properties can be obtained from experimental studies focusing on specific derivatives or analogs .
3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol has notable applications in various scientific domains:
The 1,2,4-oxadiazole ring system of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol is primarily constructed via cyclization reactions between amidoximes and carboxylic acid derivatives. This approach leverages the bioisosteric properties of the 1,2,4-oxadiazole moiety, which serves as a metabolically stable replacement for ester and amide functionalities in medicinal chemistry applications [3]. The core synthetic pathway involves the condensation of N-hydroxybenzimidamides with trifluoroacetic anhydride or other activated trifluoromethyl-containing acylating agents under controlled conditions.
Recent methodological advancements have significantly improved the efficiency of this cyclization. Key innovations include:
Table 1: Cyclization Methods for 1,2,4-Oxadiazole Core Synthesis
Starting Materials | Conditions | Reaction Time | Yield Range | Key Advantages |
---|---|---|---|---|
Amidoxime + Acyl Chloride | TBAF/THF, RT | 1-72 h | <5%-98% | Mild conditions |
Amidoxime + Carboxylic Acid | H₂O, Reflux | 12 h | 35%-93% | Solvent-free, catalyst-free |
Amidoxime + Carboxylic Acid | T3P®, TEA, 80°C | 0.5-6 h | 87%-97% | High efficiency |
The electronic influence of the trifluoromethyl group significantly impacts cyclization kinetics due to its strong electron-withdrawing nature, which enhances the electrophilicity of adjacent carbonyl groups in acylating agents. This property facilitates nucleophilic attack by the amidoxime oxygen, accelerating ring closure and improving regioselectivity [3] [9].
Efficient incorporation of the trifluoromethyl group into the oxadiazole ring is achieved through single-pot multi-component reactions (MCRs), which minimize purification steps and improve atom economy. These strategies employ in situ generation of key intermediates using trifluoromethylating reagents [3] [6].
Critical reaction systems include:
The primary limitation of MCRs involves reagent compatibility, as strongly basic/nucleophilic conditions may degrade the labile oxadiazole ring. Recent protocols address this by employing flow chemistry techniques to precisely control reaction residence times and byproduct formation [6] [10].
Late-stage introduction of radioactive fluorine-18 into the trifluoromethyl group enables PET tracer development for class-IIa histone deacetylase (HDAC) imaging. The bromine-[¹⁸F]fluoride exchange methodology provides a direct route to [¹⁸F]TFMO derivatives from bromodifluoromethyl precursors [1] [2].
Key mechanistic insights:
Table 2: Bromine-Fluorine Exchange Optimization Parameters
Parameter | Suboptimal Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Temperature | 80°C | 120°C | +150% RCY |
Solvent System | THF | THF/DME (4:1) | +19% conversion |
Residence Time | 6.9 ms | 0.11 s | +25% selectivity |
Precursor Concentration | 0.1 mM | 0.5 mM | +40% RCY |
Challenges in this methodology include isotopic dilution from residual ¹⁹F and instability of difluoromethyl anion intermediates, which are mitigated through no-carrier-added conditions and microreactor technology [1] [2].
Bromodifluoromethyl-1,2,4-oxadiazoles serve as indispensable precursors for synthesizing ¹⁸F-labeled analogs of class-IIa HDAC inhibitors like [¹⁸F]TMP195. Optimization focuses on enhancing radiochemical yield (RCY) and molar activity through precursor design and reaction engineering [1] [2].
Critical optimization parameters:
Table 3: Bromodifluoromethyl Precursor Performance Comparison
Precursor Structure | Radiochemical Yield (%) | Molar Activity (GBq/μmol) | Purity (%) | Key Application |
---|---|---|---|---|
3-(BrF₂C)-C₆H₄-CONHBn (meta) | 5.1 ± 0.3 | 0.49 ± 0.05 | >98 | [¹⁸F]TMP195 synthesis |
4-(BrF₂C)-C₆H₄-CONHBn (para) | 3.2 ± 0.2 | 0.33 ± 0.04 | >97 | HDAC imaging probes |
3-(BrF₂C)-C₆H₄-COOCH₃ | 4.8 ± 0.4 | 0.45 ± 0.06 | >98 | Radiolabeled building blocks |
Scalability considerations: Automated synthesis modules enable reproducible production with 3-5% decay-corrected RCY. Unreacted bromo-precursor is efficiently removed via C18 cartridge purification, eliminating carrier dilution effects that confound specific activity [1]. The versatility of this precursor design allows direct translation to other TFMO-containing molecules without re-optimization of radiolabeling conditions [1] [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: